Cas no 2097971-20-3 (2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 化学的及び物理的性質
名前と識別子
-
- 2097971-20-3
- 2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanimidamide
- AKOS026724297
- F2198-5538
- 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
-
- インチ: 1S/C11H14N4S/c1-2-15-6-9(5-10(12)13)11(14-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H3,12,13)
- InChIKey: DWXYUKQGCAQBII-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1C(CC(=N)N)=CN(CC)N=1
計算された属性
- せいみつぶんしりょう: 234.09391764g/mol
- どういたいしつりょう: 234.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 95.9Ų
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5538-1g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 1g |
$794.0 | 2023-09-06 | |
Life Chemicals | F2198-5538-0.25g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 0.25g |
$716.0 | 2023-09-06 | |
Life Chemicals | F2198-5538-2.5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 2.5g |
$1588.0 | 2023-09-06 | |
Life Chemicals | F2198-5538-10g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 10g |
$3335.0 | 2023-09-06 | |
TRC | E164221-1g |
2-(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 1g |
$ 1135.00 | 2022-06-05 | ||
TRC | E164221-100mg |
2-(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 100mg |
$ 210.00 | 2022-06-05 | ||
Life Chemicals | F2198-5538-5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 5g |
$2382.0 | 2023-09-06 | |
TRC | E164221-500mg |
2-(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 500mg |
$ 750.00 | 2022-06-05 | ||
Life Chemicals | F2198-5538-0.5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 0.5g |
$754.0 | 2023-09-06 |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamideに関する追加情報
Professional Introduction to Compound with CAS No. 2097971-20-3 and Product Name: 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Compound with the CAS number 2097971-20-3 and the product name 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic moieties, including thiophene and pyrazole, alongside an acetimidamide functional group, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.
The molecular framework of this compound is a testament to the growing sophistication in synthetic organic chemistry. The thiophen-3-yl substituent is particularly noteworthy, as thiophene derivatives are widely recognized for their role in various biological processes and have been extensively explored in the development of bioactive molecules. The integration of this moiety with a pyrazol ring further enhances the compound's structural diversity, which is often correlated with enhanced binding affinity and selectivity in drug targets. This combination of heterocycles is not arbitrary but rather a result of meticulous design aimed at optimizing pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The pyrazole scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its versatility and ability to modulate various biological pathways. The specific substitution pattern in this compound, featuring a 1-ethyl group and a thiophen-3-yl moiety attached to the pyrazol ring, suggests that it may exhibit inhibitory activity against enzymes or receptors involved in inflammatory responses, cancer progression, or other critical diseases.
The acetimidamide functional group is another key feature that warrants detailed discussion. Acetimidamides have been increasingly explored as pharmacophores due to their ability to form stable hydrogen bonds with biological targets. This functionality can enhance the compound's solubility and bioavailability, which are crucial factors in drug development. Moreover, the presence of an acetimidamide moiety often imparts unique reactivity that can be exploited in further derivatization efforts, allowing for the creation of analogues with tailored properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking studies have been instrumental in understanding how this compound interacts with potential targets such as kinases, proteases, or ion channels. Preliminary simulations suggest that the compound may exhibit inhibitory activity against several enzymes implicated in diseases like cancer and inflammatory disorders. The binding mode predicted by these studies aligns well with the structural features highlighted by the compound's name, reinforcing the rationale behind its design.
The synthesis of this compound represents a significant achievement in synthetic methodology. The multi-step process involves strategic functional group transformations that highlight the expertise of modern organic synthesis. Key steps include the formation of the pyrazol core through cyclocondensation reactions, followed by functionalization with the thiophen-3-yl group via cross-coupling techniques such as Suzuki-Miyaura coupling. The introduction of the acetimidamide moiety typically involves nucleophilic substitution reactions or condensation reactions under controlled conditions.
In terms of pharmaceutical applications, this compound holds promise as a lead molecule for further drug discovery efforts. Its unique structural features make it an attractive candidate for developing small-molecule inhibitors or modulators. The heterocyclic components particularly stand out, as they are known to contribute to binding affinity through π-stacking interactions and hydrogen bonding networks. Additionally, the presence of an acetimidamide group provides opportunities for further chemical manipulation to improve pharmacological properties such as metabolic stability and target specificity.
Current research trends indicate that compounds featuring multiple heterocyclic moieties are gaining traction due to their multifunctional potential. This compound exemplifies this trend by integrating both thiophene and pyrazole scaffolds into a single molecular entity. Such designs often lead to compounds with enhanced biological activity compared to individual heterocycles alone. Furthermore, the incorporation of an acetimidamide group adds another layer of complexity that can be leveraged to fine-tune pharmacological profiles.
The development of novel therapeutic agents requires not only innovative molecular design but also rigorous evaluation through preclinical studies. While this compound has shown promise in computational models and initial laboratory testing, further experiments are necessary to validate its biological activity and safety profile. Preclinical studies will likely focus on assessing its efficacy against relevant disease models and evaluating its pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX).
The future direction of research involving this compound may include exploring its potential as a scaffold for drug development or investigating novel synthetic pathways that could improve yield and scalability. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
2097971-20-3 (2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide) 関連製品
- 342401-18-7(2,7-Dibutylnaphthalene)
- 2092867-38-2(4,5-Dichloro-2-iodobenzaldehyde)
- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
- 1803690-63-2(Methyl 2-(aminomethyl)-5-(difluoromethyl)pyridine-4-carboxylate)
- 2172001-80-6(3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)
- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)
- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)
- 951625-05-1(Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)
- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
- 78224-47-2(Methyl 8-methoxyquinoline-2-carboxylate)


